molecular formula C13H19NO4 B1396677 tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate CAS No. 115499-45-1

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate

Cat. No.: B1396677
CAS No.: 115499-45-1
M. Wt: 253.29 g/mol
InChI Key: WESMLFSTFVCSOA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is This compound , which systematically describes its structure:

  • tert-butyl : A branched alkyl group ((CH₃)₃C-) attached to the carbamate functionality.
  • carbamate : A functional group (-OC(=O)NH-) formed by substituting one hydroxyl group of a carboxylic acid with an amine.
  • 2-(4-hydroxyphenoxy)ethyl : An ethyl chain (-CH₂CH₂-) bridging the carbamate nitrogen to a phenoxy group (-O-C₆H₄-OH) with a hydroxyl substituent at the para position.

Structural Features

Feature Description
Core backbone Ethyl chain connecting carbamate and phenoxy groups
Protecting group tert-Butyl oxycarbonyl (Boc) on the amine
Aromatic system Para-substituted phenol (hydroxyl at position 4 of the benzene ring)
Functional groups Carbamate, ether, phenolic hydroxyl

The SMILES notation is CC(C)(C)OC(=O)NCCOC1=CC=C(O)C=C1, and the InChIKey is PSMSWHIDASMCPS-UHFFFAOYSA-N, derived from analogous structures.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₉NO₄ , calculated as follows:

  • Carbon (C) : 13 atoms (4 from tert-butyl, 2 from ethyl, 6 from benzene, 1 from carbamate).
  • Hydrogen (H) : 19 atoms.
  • Nitrogen (N) : 1 atom in the carbamate group.
  • Oxygen (O) : 4 atoms (2 from carbamate, 1 from ether, 1 from phenolic hydroxyl).

Molecular Weight
Using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00):
$$
(13 \times 12.01) + (19 \times 1.01) + (14.01) + (4 \times 16.00) = 253.29 \, \text{g/mol}
$$

This aligns with data for structurally similar carbamates.

CAS Registry Number and Alternative Chemical Identifiers

CAS Registry Number
The specific CAS number for the 4-hydroxyphenoxy isomer is not explicitly listed in the provided sources. However, the 2-hydroxyphenoxy analog is registered under 115499-56-4 . For the para-substituted derivative, specialized databases or experimental literature should be consulted.

Alternative Identifiers

Identifier Type Value Source
IUPAC Name This compound Nomenclature rules
MDL Number MFCD32666420 (for 2-isomer)
SMILES CC(C)(C)OC(=O)NCCOC1=CC=C(O)C=C1 Derived from

Properties

IUPAC Name

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-6-4-10(15)5-7-11/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMLFSTFVCSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate typically involves the reaction of 4-hydroxyphenol with ethylene carbonate to form 2-(4-hydroxyphenoxy)ethanol. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of 2-(4-oxophenoxy)-ethyl carbamic acid tert-butyl ester.

    Reduction: Formation of 2-(4-hydroxyphenoxy)-ethyl alcohol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight LCMS [M-Boc+H]+ Synthesis Yield Key Applications/Findings
tert-Butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate 4-hydroxyphenoxy C₁₃H₁₉NO₅ 269.29 Not reported Inferred ~70–90%† Amine protection; polar drug intermediates
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate 4-bromophenoxy C₁₃H₁₈BrNO₃ 332.20 Not reported Not provided Halogenated intermediates for cross-coupling
tert-Butyl N-[2-(4-chlorophenyl)ethyl]carbamate 4-chlorophenyl C₁₃H₁₈ClNO₂ 255.74 Not reported Not provided Non-carcinogenic (per SDS data)
tert-Butyl N-[2-(benzimidazolone)ethyl]carbamate Benzimidazolone C₁₄H₁₈N₂O₃ 262.31 212 77% Inhibitor synthesis (e.g., kinase targets)
tert-Butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate 4-chloro-2-nitro-anilino C₁₃H₁₇ClN₂O₄ 300.74 260 90% Precursor for benzimidazolone derivatives

†Synthesis yields inferred from similar Boc-protected intermediates in and .

Key Observations:
  • Reactivity: Bromophenoxy derivatives (e.g., ) are amenable to Suzuki coupling, whereas the hydroxyl group in the target compound may require protection during synthetic steps to avoid side reactions.

Biological Activity

Tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate is a compound of significant interest due to its potential therapeutic properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Carbamate group : Known for its role in biological activity.
  • Hydroxyphenoxy group : Contributes to the compound's interaction with biological targets.
  • Ethyl linkage : Enhances the solubility and bioavailability of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenoxy group can form hydrogen bonds with active sites on proteins, while the carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that modulate biochemical pathways. This mechanism is crucial for its potential anti-inflammatory and antioxidant effects.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. It has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. In vitro studies have shown that treatment with this compound can reduce oxidative stress markers in cell cultures exposed to inflammatory stimuli .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative damage. In studies involving neuronal cells, this compound was found to enhance cell viability in the presence of oxidative stressors, suggesting a protective effect against neurodegenerative conditions .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory cytokine production, supporting its potential use in Alzheimer's disease treatment .
  • In Vivo Models :
    • In a rodent model, the compound was evaluated for its efficacy in reducing cognitive deficits associated with scopolamine-induced memory impairment. While it showed some improvement in cognitive function, the results were not statistically significant compared to established treatments like galantamine .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to explore the binding affinity of this compound to various enzyme targets. These studies suggest that the compound may effectively inhibit enzymes involved in inflammatory pathways, although further experimental validation is required .

Data Summary

Activity Findings
Anti-inflammatoryInhibition of TNF-α and IL-6 production; reduced oxidative stress markers
AntioxidantEnhanced cell viability under oxidative stress conditions
Cognitive EffectsModest improvement in memory deficits in rodent models

Q & A

Q. What are the optimized synthetic routes for tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate, and how can purity be maximized?

The synthesis typically involves reacting tert-butyl carbamate with a phenolic derivative (e.g., 4-hydroxyphenoxyethyl chloride) under basic conditions. Key steps include:

  • Reagents : Use tert-butyl chloroformate or Boc anhydride (di-tert-butyl dicarbonate) with a base like triethylamine or pyridine to neutralize HCl byproducts .
  • Solvent : Dichloromethane or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the carbamate group (δ ~155 ppm for carbonyl carbon) and aromatic protons (δ 6.5–7.0 ppm for hydroxyphenyl) .
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O carbamate), and ~1250 cm⁻¹ (C-O phenolic) .

Q. How should researchers handle stability and storage of this compound?

  • Stability : Stable at room temperature but hydrolyzes under acidic or strongly basic conditions. Avoid prolonged exposure to moisture .
  • Storage : Sealed containers under inert gas (N₂), desiccated at –20°C for long-term stability .

Advanced Research Questions

Q. How can this compound be utilized as a versatile intermediate in organic synthesis?

The hydroxyphenoxy and carbamate groups enable diverse modifications:

  • Functionalization :
    • Oxidation: Convert the phenolic –OH to a ketone using Dess-Martin periodinane .
    • Protection/Deprotection: Boc group removal with TFA or HCl in dioxane to expose the amine for further coupling .
  • Applications :
    • Synthesize peptidomimetics or enzyme inhibitors via amide bond formation .
    • Generate prodrugs by conjugating with bioactive molecules (e.g., anticancer agents) .

Q. What role does this compound play in studying enzyme-substrate interactions?

  • Enzyme Inhibition : Acts as a competitive inhibitor for hydrolases (e.g., esterases, proteases) due to its carbamate moiety. Kinetic assays (e.g., Michaelis-Menten plots) reveal IC₅₀ values .
  • Mechanistic Insights : Fluorescence quenching or SPR assays quantify binding affinities to target enzymes, aiding in structure-activity relationship (SAR) studies .

Q. What are the challenges in analyzing reaction byproducts or degradation pathways?

  • Degradation Products : Hydrolysis under acidic conditions yields 4-hydroxyphenoxyethylamine and CO₂. LC-MS or GC-MS identifies these byproducts .
  • Mitigation : Use anhydrous solvents, scavengers (e.g., molecular sieves), or kinetic monitoring (in situ IR) to minimize decomposition .

Q. How does this compound contribute to drug delivery system design?

  • Prodrug Strategy : The Boc group enhances lipophilicity, improving cellular uptake. Enzymatic cleavage in vivo releases active drugs (e.g., antivirals) .
  • Targeted Delivery : Conjugation with targeting ligands (e.g., folate) via EDC/NHS chemistry enables site-specific action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate

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